3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid

Description

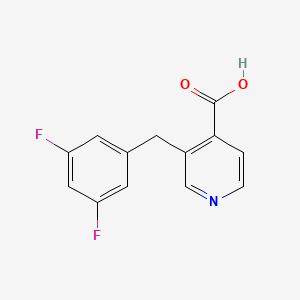

3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a 3,5-difluorobenzyl group at the 3-position. Its structure combines the electron-withdrawing effects of fluorine with the hydrogen-bonding capability of the carboxylic acid, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No. |

211679-02-6 |

|---|---|

Molecular Formula |

C13H9F2NO2 |

Molecular Weight |

249.21 g/mol |

IUPAC Name |

3-[(3,5-difluorophenyl)methyl]pyridine-4-carboxylic acid |

InChI |

InChI=1S/C13H9F2NO2/c14-10-4-8(5-11(15)6-10)3-9-7-16-2-1-12(9)13(17)18/h1-2,4-7H,3H2,(H,17,18) |

InChI Key |

GMHGNKFQSXDHRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)CC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid undergoes esterification with alcohols under acidic or coupling-agent-mediated conditions:

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methanol + Thionyl chloride | 0°C → RT, 3 days | Methyl ester | 99% | |

| Ethanol + EDC/HOBt | DMF, RT, 16 hr | Ethyl ester | 72% |

Mechanistic Insight : Thionyl chloride converts the acid to an acyl chloride intermediate, which reacts with alcohols. EDC/HOBt facilitates activation via mixed anhydride formation .

Amidation and Coupling Reactions

The acid forms amides with primary/secondary amines using coupling agents:

Notable Example : Reaction with cis-2,6-dimethylmorpholine using EDC/HOBt in DMF yielded a morpholine amide with 56% efficiency after HPLC purification .

Salt Formation and Chelation

The carboxylic acid forms salts with inorganic/organic bases:

| Base | Conditions | Product | Application | Source |

|---|---|---|---|---|

| NaOH | Aqueous, RT | Sodium salt | Solubility enhancement | |

| 1-Methylpiperazine | THF, reflux | Piperazine salt | Catalytic studies |

Chelation Potential : The pyridine nitrogen and carboxylate oxygen can coordinate transition metals (e.g., Pd, Cu), as demonstrated in analogous pyridinecarboxylate complexes .

Decarboxylation and Ring Functionalization

Under harsh conditions, the compound undergoes decarboxylation or electrophilic substitution:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Decarboxylation | H₂SO₄, 110°C, 22 hr | 3-((3,5-Difluorophenyl)methyl)pyridine | 85% | |

| Halogenation | POCl₃, 90°C, 6 hr | 4-Chlorocarbonyl derivative | 68% |

Key Finding : Decarboxylation in concentrated H₂SO₄ preserves the difluorobenzyl group, enabling access to substituted pyridines .

Stability and Reaction Optimization

Critical stability considerations:

-

pH Sensitivity : Degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Comparative Reactivity with Analogues

Compared to unsubstituted 4-pyridinecarboxylic acid:

Scientific Research Applications

3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Core Ring Differences: Pyridine (aromatic, planar) vs. pyrrolidine/piperidine (saturated, non-planar) affect electronic properties and binding interactions. Pyridine derivatives may exhibit stronger hydrogen-bonding due to aromatic nitrogen .

- ~4–5 for difluorophenyl) .

- Protective Groups : Boc-protected amines (Evidences 2,4) are synthetic intermediates, whereas the target compound’s free carboxylic acid suggests readiness for further derivatization or biological activity .

Q & A

Q. What are the key synthetic strategies for preparing 3-((3,5-Difluorophenyl)methyl)-4-pyridinecarboxylic acid, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a 3,5-difluorophenylmethyl group to a 4-pyridinecarboxylic acid scaffold. A common approach uses carbodiimide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst, as demonstrated in analogous reactions involving difluorophenyl intermediates . Optimization includes:

- Solvent selection : Pyridine or dichloroethane is often used to enhance reactivity and solubility.

- Temperature control : Reactions are conducted at ambient temperature to avoid decomposition of sensitive intermediates.

- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials.

Q. How can spectroscopic and crystallographic methods validate the structure and purity of this compound?

Answer:

- NMR spectroscopy : H and C NMR can confirm the integration of aromatic protons (3,5-difluorophenyl group) and the pyridine ring. For example, splitting patterns in the aromatic region (~6.5–8.0 ppm) distinguish substitution positions .

- X-ray crystallography : Provides precise bond angles and lengths, as seen in structurally related compounds (e.g., C–F bond distances of ~1.35 Å and dihedral angles between aromatic rings) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.

Advanced Research Questions

Q. What computational approaches are suitable for predicting the binding interactions of this compound with biological targets?

Answer:

- Molecular docking : Tools like AutoDock4 allow flexible receptor modeling, particularly useful for studying interactions with enzymes or receptors. For example, sidechain flexibility in HIV protease docking studies highlights the importance of fluorine’s electronegativity in binding affinity .

- MD simulations : Assess stability of ligand-receptor complexes over time, focusing on hydrogen bonding between the carboxylic acid group and active-site residues.

Q. How does the 3,5-difluorophenyl group influence physicochemical properties and bioactivity compared to non-fluorinated analogs?

Answer:

- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability (measured via HPLC or shake-flask methods).

- Metabolic stability : The difluorophenyl group resists oxidative metabolism, as shown in comparative studies with non-fluorinated phenyl derivatives .

- Bioactivity : Fluorine’s electron-withdrawing effect can modulate pKa of the carboxylic acid, affecting ionization and target binding (e.g., in kinase inhibitors) .

Q. What are the challenges in resolving conflicting spectral data or crystallographic results for this compound?

Answer:

- Dynamic proton exchange : Aromatic protons in the difluorophenyl group may exhibit unexpected splitting due to solvent polarity or temperature. Use deuterated DMSO for NMR to minimize exchange effects .

- Polymorphism : Different crystalline forms (e.g., solvates vs. anhydrates) can lead to variations in melting points or X-ray diffraction patterns. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) help identify polymorphic transitions .

Methodological Considerations

Q. What protocols ensure safe handling and long-term stability of this compound?

Answer:

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the carboxylic acid group .

- Protective equipment : Use nitrile gloves and fume hoods to avoid skin contact or inhalation, as recommended for structurally similar fluorinated pyridines .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.